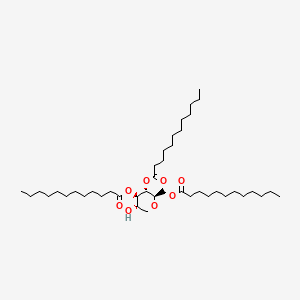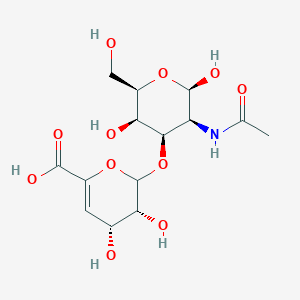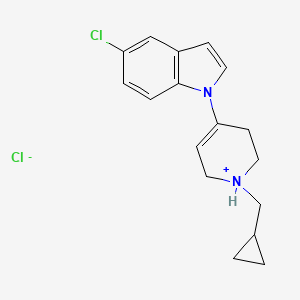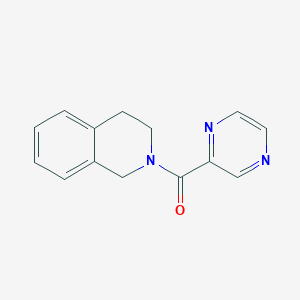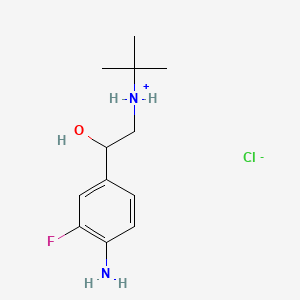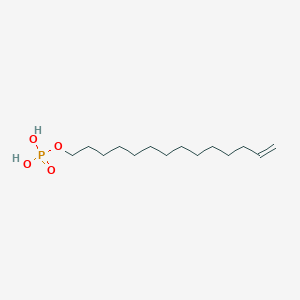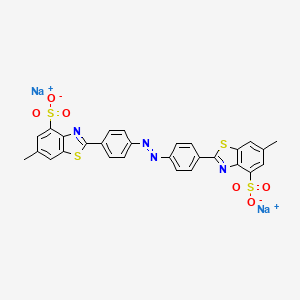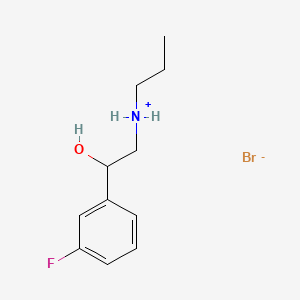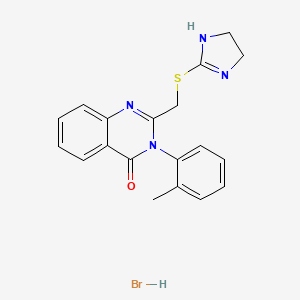![molecular formula C17H15NO6S2 B13769492 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 68003-33-8](/img/structure/B13769492.png)
2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-: is a complex organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a naphthalene ring system substituted with an amino group, a sulfonic acid group, and a sulfonyl group attached to a methylphenyl moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- typically involves multiple steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form nitronaphthalene, which is then reduced to form aminonaphthalene.
Sulfonation: The aminonaphthalene is sulfonated to introduce the sulfonic acid group.
Sulfonylation: The final step involves the sulfonylation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Sulfide or thiol derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
Dye Synthesis: Used as an intermediate in the synthesis of azo dyes.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and protein binding due to its sulfonic acid group.
Medicine:
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure.
Industry:
Textile Industry: Used in the production of dyes and pigments.
Polymer Industry: Acts as a monomer or additive in the synthesis of specialty polymers.
Mécanisme D'action
The mechanism of action of 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Binding: The sulfonic acid group can form strong interactions with proteins, affecting their function.
Pathways: It can modulate biochemical pathways involving sulfonation and desulfonation reactions.
Comparaison Avec Des Composés Similaires
- 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 5-Amino-2-naphthalenesulfonic acid
Comparison:
- Chemical Structure: While similar compounds share the naphthalenesulfonic acid core, the presence of different substituents (e.g., hydroxy, amino, sulfonyl) imparts unique chemical properties.
- Reactivity: The reactivity of these compounds varies based on the nature and position of the substituents.
- Applications: Each compound has distinct applications in dye synthesis, pharmaceuticals, and industrial processes, highlighting their uniqueness.
Propriétés
Numéro CAS |
68003-33-8 |
|---|---|
Formule moléculaire |
C17H15NO6S2 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
7-amino-4-(4-methylphenyl)sulfonyloxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H15NO6S2/c1-11-2-5-14(6-3-11)26(22,23)24-17-10-15(25(19,20)21)9-12-8-13(18)4-7-16(12)17/h2-10H,18H2,1H3,(H,19,20,21) |
Clé InChI |
LPDSDGMZMLAGJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C=CC(=CC3=CC(=C2)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


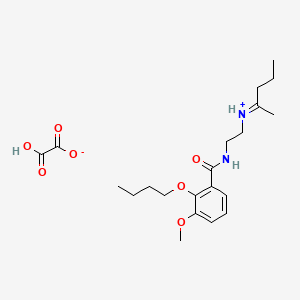



![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)
